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Compound of Interest

Compound Name: AL-3138

Cat. No.: B15570684 Get Quote

An In-depth Technical Guide to AL-3138: A Selective Prostaglandin F2α Analogue For

Researchers, Scientists, and Drug Development Professionals

Abstract
AL-3138, chemically identified as 11-deoxy-16-fluoro Prostaglandin F2α (PGF2α), is a

synthetic analogue of PGF2α. It is characterized as a potent and selective antagonist of the

prostaglandin F (FP) receptor, a Gq-protein coupled receptor involved in numerous

physiological processes. Notably, AL-3138 also exhibits partial agonist activity. Its high

selectivity for the FP receptor over other prostanoid receptors makes it a valuable

pharmacological tool for investigating FP receptor-mediated signaling pathways and for the

preclinical exploration of therapeutic strategies targeting this receptor. This document provides

a comprehensive overview of the pharmacological profile of AL-3138, its mechanism of action,

and the experimental protocols used for its characterization.

Chemical and Pharmacological Profile
AL-3138 is a synthetic prostaglandin analogue designed to selectively interact with the FP

receptor.[1] Its primary role in pharmacology is as a competitive antagonist, allowing for the

specific blockade of FP receptor activation by endogenous ligands like PGF2α or synthetic

agonists.[1]

Chemical Identity
Chemical Name: 11-deoxy-16-fluoro PGF2α
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CAS Number: 64603-03-8[2]

Description: A synthetic analogue of Prostaglandin F2α, structurally modified by the removal

of the hydroxyl group at the C-11 position and the introduction of a fluorine atom at the C-16

position.

Pharmacological Action
AL-3138 functions as a selective FP receptor antagonist with partial agonist properties.[1] This

dual characteristic means that while it can block the receptor from being activated by more

potent, full agonists, it can also weakly activate the receptor itself, though to a much lesser

degree than the natural ligand PGF2α.[1]

Quantitative Pharmacological Data
The pharmacological activity of AL-3138 has been quantified in various in vitro cellular assays.

The following tables summarize the key potency and affinity data from studies using A7r5 rat

thoracic aorta smooth muscle cells and Swiss 3T3 mouse fibroblasts, both of which

endogenously express the FP receptor.[1]

Table 1: Agonist Activity of AL-3138 at the FP Receptor

Cell Line Parameter
Value (mean ±
S.E.M.)

Efficacy (Emax)

A7r5 Cells EC50 72.2 ± 17.9 nM 37%

Swiss 3T3 Cells EC50 20.5 ± 2.8 nM 33%

Data sourced from Sharif et al., 2000.[1]

Table 2: Antagonist Activity of AL-3138 at the FP Receptor (A7r5 Cells)
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Parameter Description Value (mean ± S.E.M.)

Ki
Inhibitor constant vs.
fluprostenol

296 ± 17 nM

Kb
Antagonist dissociation

constant vs. fluprostenol
182 ± 44 nM

-log Kb 6.79 ± 0.1

Data sourced from Sharif et al., 2000.[1]

Table 3: Receptor Binding Affinity of AL-3138

Assay Type Radioligand
Receptor
Source

Parameter
Value (mean ±
S.D.)

Competitive
Binding

[3H]PGF2α FP Receptors IC50 312 ± 95 nM

Data sourced from Sharif et al., 2000.[1]

Mechanism of Action and Signaling Pathways
The FP receptor is a canonical G-protein coupled receptor (GPCR) that primarily signals

through the Gαq subunit.

FP Receptor Signaling Cascade
Activation of the FP receptor by a full agonist like PGF2α initiates a well-defined signaling

cascade. The Gαq protein activates phospholipase C (PLC), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its

receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium

([Ca2+]i). The elevation of [Ca2+]i and the presence of DAG collectively activate Protein Kinase

C (PKC), leading to the phosphorylation of downstream target proteins and subsequent cellular

responses, such as smooth muscle contraction.
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Caption: FP Receptor Gq-protein mediated signaling pathway.

Action of AL-3138 as a Partial Agonist/Antagonist
As a competitive antagonist, AL-3138 binds to the same site on the FP receptor as PGF2α.

When co-administered, it prevents the full agonist from binding, thereby inhibiting the robust

downstream signaling. As a partial agonist, AL-3138 itself can induce a submaximal response.

This dual activity is concentration-dependent and depends on the presence of a full agonist.
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Caption: Conceptual model of AL-3138's dual partial agonist and antagonist activity.

Experimental Protocols
The characterization of AL-3138 relies on two key in vitro pharmacology assays: a functional

assay to measure second messenger production (phosphoinositide turnover) and a binding

assay to determine affinity for the receptor.[1]

Protocol: FP Receptor-Mediated Phosphoinositide (PI)
Turnover Assay
This protocol is a synthesized representation based on the methodology described by Sharif et

al., 2000, for A7r5 cells.
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Objective: To quantify the ability of AL-3138 to stimulate (agonist) or inhibit (antagonist) the

production of inositol phosphates (IPs) via the FP receptor.

Materials:

A7r5 cells

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

[³H]myo-inositol radiolabel

Inositol-free DMEM

Lithium Chloride (LiCl) solution

Test compounds: AL-3138, fluprostenol (full agonist)

Trichloroacetic acid (TCA)

Dowex AG1-X8 anion-exchange resin

Scintillation cocktail and counter

Methodology:

Cell Culture and Labeling:

Culture A7r5 cells in 24-well plates until confluent.

Replace the medium with inositol-free DMEM containing 1% dialyzed FBS and [³H]myo-

inositol (e.g., 0.5 µCi/mL).

Incubate for 48-72 hours to allow for the incorporation of the radiolabel into membrane

phosphoinositides.

Agonist Assay:

Wash the labeled cells with a buffer (e.g., Krebs-Henseleit).
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Pre-incubate the cells with buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits

inositol monophosphatase, causing IPs to accumulate.

Add varying concentrations of AL-3138 to the wells.

Incubate for 45 minutes at 37°C.

Antagonist Assay:

Following the pre-incubation with LiCl, add varying concentrations of the antagonist (AL-
3138).

Incubate for 15-30 minutes.

Add a fixed concentration of a full agonist (e.g., fluprostenol at its EC80) to the wells.

Incubate for an additional 45 minutes at 37°C.

Extraction and Quantification:

Terminate the reaction by aspirating the medium and adding ice-cold 5% TCA.

Incubate on ice for 30 minutes to precipitate macromolecules.

Collect the TCA-soluble supernatant containing the [³H]-IPs.

Apply the supernatant to Dowex anion-exchange columns to separate [³H]-IPs from free

[³H]myo-inositol.

Elute the total [³H]-IPs with a high molarity salt solution (e.g., 1 M ammonium formate).

Measure the radioactivity of the eluate using a liquid scintillation counter.

Data Analysis:

For agonist activity, plot radioactivity (counts per minute) against the log concentration of

AL-3138 to determine EC50 and Emax values using non-linear regression.
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For antagonist activity, plot the response to the full agonist against the log concentration of

AL-3138 to determine the inhibitor potency (Ki or Kb) using the Cheng-Prusoff equation or

Schild analysis.

Protocol: [³H]PGF2α Competitive Receptor Binding
Assay
Objective: To determine the binding affinity (IC50) of AL-3138 for the FP receptor by measuring

its ability to compete with a radiolabeled ligand.

Materials:

Cell membrane preparation from a source rich in FP receptors (e.g., bovine corpora lutea, or

cells overexpressing the receptor).

[³H]PGF2α radioligand.

Unlabeled PGF2α (for determining non-specific binding).

Test compound: AL-3138.

Binding buffer (e.g., Tris-HCl with MgCl2).

Glass fiber filters.

Filtration manifold.

Scintillation counter.

Methodology:

Assay Setup:

In assay tubes, combine the cell membrane preparation, a fixed concentration of

[³H]PGF2α (typically at or below its Kd value), and binding buffer.

For Total Binding wells, add buffer only.
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For Non-Specific Binding wells, add a high concentration of unlabeled PGF2α (e.g., 10

µM).

For Competition wells, add varying concentrations of AL-3138.

Incubation:

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach

binding equilibrium (e.g., 60-120 minutes).

Separation of Bound and Free Ligand:

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using

a cell harvester. The filters will trap the membranes with bound radioligand.

Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

Quantification:

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding - Non-Specific Binding.

Plot the percentage of specific binding against the log concentration of AL-3138.

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50

value, which is the concentration of AL-3138 that inhibits 50% of the specific binding of

[³H]PGF2α.
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Caption: General experimental workflow for in vitro characterization of AL-3138.
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Conclusion and Therapeutic Relevance
AL-3138 is a well-characterized, selective FP receptor antagonist that serves as a critical tool

for pharmacological research.[1] While FP receptor agonists are established therapeutics for

glaucoma, the therapeutic potential of FP antagonists is an area of active investigation. By

blocking the FP receptor, antagonists could potentially treat conditions where PGF2α is

pathologically elevated, such as in preterm labor, endometriosis, and certain inflammatory or

fibrotic diseases. The detailed pharmacological profile of AL-3138 provides a benchmark for

the development of new, more potent, and selective FP receptor antagonists with improved

pharmacokinetic properties suitable for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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